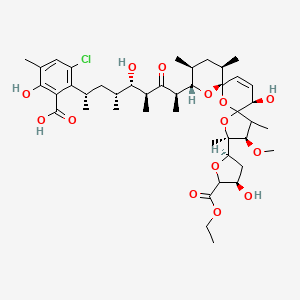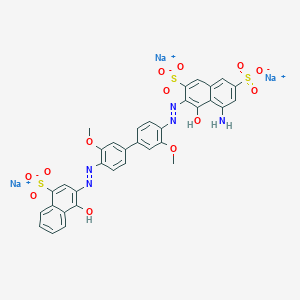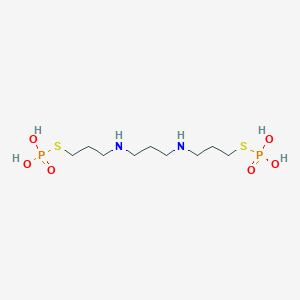
N,N'-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) is a chemical compound with the molecular formula C9H24N2O6P2S2Na2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes phosphorothioate groups, making it a valuable reagent in synthetic chemistry and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) typically involves the reaction of trimethylenediamine with sodium S-2-aminoethylhydrogen phosphorothioate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioate groups to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, alkoxides, thiolates.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) involves its interaction with molecular targets such as enzymes and proteins. The phosphorothioate groups can form stable complexes with metal ions and other biological molecules, modulating their activity. This compound can inhibit or activate specific pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium bis(trimethylsilyl)amide: A strong base used in deprotonation reactions.
Sodium sulfinate: A versatile building block for the synthesis of organosulfur compounds.
Uniqueness
N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) is unique due to its dual phosphorothioate groups, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it can participate in a broader range of reactions and form more stable complexes with biological molecules.
Propriétés
Numéro CAS |
35871-70-6 |
|---|---|
Formule moléculaire |
C9H24N2O6P2S2 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
3-[3-(3-phosphonosulfanylpropylamino)propylamino]propylsulfanylphosphonic acid |
InChI |
InChI=1S/C9H24N2O6P2S2/c12-18(13,14)20-8-2-6-10-4-1-5-11-7-3-9-21-19(15,16)17/h10-11H,1-9H2,(H2,12,13,14)(H2,15,16,17) |
Clé InChI |
LZXUGCWQXVQIDR-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCCSP(=O)(O)O)CNCCCSP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



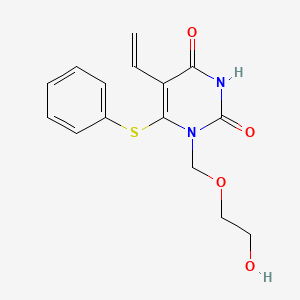
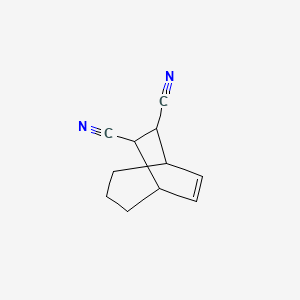
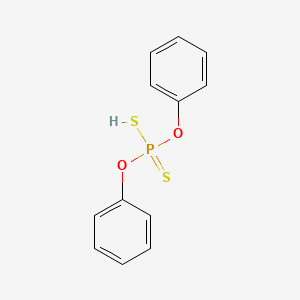



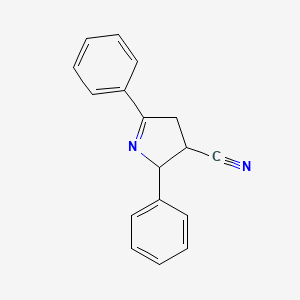
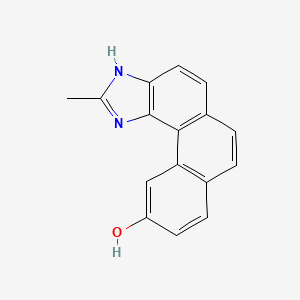
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)

